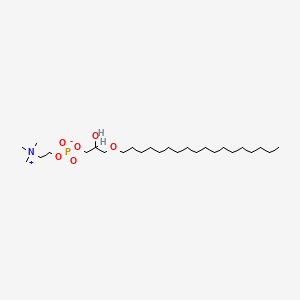

![molecular formula C26H29ClN4O3S B1194257 N-(2-aminophenyl)-7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanamide](/img/structure/B1194257.png)

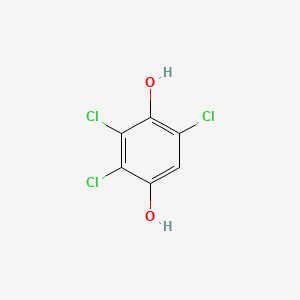

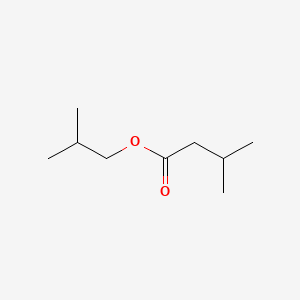

N-(2-aminophenyl)-7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tianeptinaline is an inhibitor of class I histone deacetylase which modulates neuroplasticity and enhances memory.

Applications De Recherche Scientifique

Neurobiological Studies and Antidepressant Actions

Recent studies emphasize that the structural remodeling of specific brain regions is a characteristic of depressive illness. This compound, due to its structural similarities with tricyclic antidepressant agents, has been the focus of neurobiological studies. These studies reveal the compound's involvement in the dynamic interaction among various neurotransmitter systems and highlight its crucial role in structural and functional brain plasticity, which are vital for emotional learning expression. Moreover, the compound's effects on neuronal excitability, neuroprotection, anxiety, and memory enhancement have been observed. These multifaceted neurobiological properties provide insights into the potential therapeutic use of compounds like tianeptine for treating the neurobiological aspects of depressive disorders (McEwen & Olié, 2005).

Blood-Brain Barrier Permeability and Imaging Applications

The compound has also been referenced in the context of blood-brain barrier permeability studies, specifically its labeled form, Pittsburgh compound B ([11C]PiB). This compound serves as a biomarker in positron emission tomography (PET) imaging for detecting brain β-amyloid deposition in Alzheimer's disease. Studies determining the clearance and cerebral blood flow rates associated with [11C]PiB in Alzheimer's patients and healthy volunteers highlight the compound's potential utility in neurological diagnostic procedures (Gjedde et al., 2013).

Pharmacological and Synthetic Profile

1,5-benzothiazepine derivatives, a category to which this compound belongs, are recognized for their diverse bioactivities and are considered significant in drug research. These compounds exhibit a wide range of biological activities, including functioning as coronary vasodilators, tranquilizers, antidepressants, antihypertensive agents, and calcium channel blockers. The rich pharmacological profile and the structure-activity relationship of these compounds make them a promising field for medicinal chemists aiming to develop new therapeutic agents with enhanced efficacy and safety (Dighe et al., 2015).

Potential in Antitubercular Drug Development

Research on benzothiazinone, a compound structurally related to benzothiazepines, has demonstrated its potential as an antitubercular drug candidate. Its target is the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, crucial in tuberculosis bacteriology. Monitoring the susceptibility of Mycobacterium tuberculosis strains to benzothiazinones is essential to establish the baseline for potential resistance development before introducing related compounds in clinical trials, thus indicating the relevance of such compounds in antitubercular therapy (Pasca et al., 2010).

Propriétés

Formule moléculaire |

C26H29ClN4O3S |

|---|---|

Poids moléculaire |

513.05 |

Nom IUPAC |

N-(2-aminophenyl)-7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanamide |

InChI |

InChI=1S/C27H31ClN4O3S/c1-32-24-13-8-5-10-20(24)27(21-16-15-19(28)18-25(21)36(32,34)35)30-17-9-3-2-4-14-26(33)31-23-12-7-6-11-22(23)29/h5-8,10-13,15-16,18,27,30H,2-4,9,14,17,29H2,1H3,(H,31,33) |

Clé InChI |

PJSCHWYYHIULIM-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)NC4=CC=CC=C4N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Tianeptinaline |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1194186.png)

![1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde](/img/structure/B1194187.png)

![(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B1194198.png)